Tungsten(IV) oxide, with the chemical formula WO₂, is a bronze-colored solid that crystallizes in a monoclinic structure. This compound features distorted octahedral tungsten-oxygen centers and exhibits high electrical conductivity due to its d² electron configuration. The compound is typically produced through the reduction of tungsten trioxide (WO₃) with tungsten powder at elevated temperatures, specifically around 900 °C over a prolonged period .
The mechanism of action of WO₂ depends on the specific application. Here are two notable examples:
Additionally, it can be reduced further to tungsten metal using hydrogen or carbon at high temperatures:
or
These reactions highlight its role in the production of elemental tungsten and other tungsten compounds .
The synthesis of tungsten(IV) oxide can be accomplished through several methods:
Studies on the interactions of tungsten(IV) oxide with other substances are essential for understanding its reactivity and potential applications. Interaction studies have shown that it can react with various acids to form tungstates and can also interact with reducing agents under specific conditions. Furthermore, its interactions in biological systems are being explored to assess potential health impacts and environmental effects .
Tungsten(IV) oxide shares similarities with several other transition metal oxides. Here are some comparable compounds:
Compound | Formula | Oxidation State | Unique Features |
---|---|---|---|
Tungsten(0) | W | 0 | Elemental form, high melting point |
Tungsten(II) | WO | II | Less stable than higher oxidation states |
Tungsten(III) | WO₃ | III | Commonly found as tungsten trioxide |
Tungsten(V) | WO₅ | V | Used in specific catalytic applications |
Tungsten(VI) | WO₃ | VI | Widely studied for its insulating properties |
Tungsten(IV) oxide is unique due to its intermediate oxidation state and distinct electrical properties compared to these other compounds. Its ability to conduct electricity while maintaining a stable structure makes it particularly valuable in electronic applications .
Solvothermal and hydrothermal methods are widely employed for synthesizing WO₂ nanostructures due to their simplicity, scalability, and ability to control morphology through reaction parameters. These techniques involve the use of high-temperature pressurized solvents to facilitate crystal growth.
In solvothermal synthesis, solvents such as ethanol, water, or mixed solvents (e.g., ethanol-water) act as reaction media. For example, WO₂.72 nanowires were synthesized by reacting tungsten chloride (WCl₆) in ethanol at 200°C for 10 hours, yielding one-dimensional structures with diameters of 20–50 nm. Hydrothermal methods, using aqueous solutions at lower temperatures (e.g., 95–200°C), produce nanostructures like nanoplates or urchin-like WO₂.72. Ahmadi et al. demonstrated that adjusting the pH and precursor concentration during hydrothermal synthesis led to tunable nanoparticle sizes (5–50 nm).
Method | Precursor | Solvent | Temperature (°C) | Time (h) | Morphology |
---|---|---|---|---|---|
Solvothermal | WCl₆ | Ethanol | 200 | 10 | Nanowires |
Hydrothermal | Na₂WO₄·2H₂O | HCl/H₂O | 95–98 | 6–18 | Nanoparticles |
Hydrothermal | WCl₆ | H₂O/oxalic acid | 240 | 48 | Urchin-like WO₂.72 |
Oxygen vacancies in WO₂.72 (a non-stoichiometric variant) are influenced by reaction kinetics. Solvothermal routes often produce fewer vacancies due to slower reduction rates, whereas hydrothermal methods with acidic conditions (e.g., HCl) generate more vacancies, enhancing photocatalytic activity.
Chemical vapor deposition (CVD) enables precise control over WO₂ nanostructure morphology and crystallinity. This method involves vapor-phase precursors reacting on substrates under controlled temperatures and atmospheres.
Tungsten hexacarbonyl (W(CO)₆) or tungsten chloride (WCl₆) are common precursors. For instance, WO₂ nanoplates with lateral dimensions up to 135 µm were grown on WSe₂-coated substrates via CVD at 850°C under argon flow. The WSe₂ substrate acts as a template, promoting epitaxial growth of single-crystalline WO₂ with a rhombic geometry.
CVD parameters such as temperature, gas flow rate, and precursor concentration dictate final structures:
Reduction processes are critical for synthesizing oxygen-deficient WO₂ (e.g., WO₂.72) with tailored electronic properties. These methods include thermal annealing in reducing atmospheres or chemical reduction.
Annealing WO₃ in hydrogen/argon atmospheres at 300–500°C reduces tungsten oxidation states. For example, heating WO₃·H₂O nanoparticles at 300°C in H₂/Ar yields monoclinic WO₂ with preserved nanoparticle morphology. The reduction efficiency is quantified by the oxygen vacancy concentration, which correlates with enhanced electrical conductivity (up to 1.1 × 10⁶ S/m).
Hydrazine or citric acid can act as reducing agents in solution-phase synthesis. A study by Huang et al. showed that adding ammonium tungstate during hydrothermal synthesis facilitates W⁶+ → W⁴+ reduction, producing WO₂.72 nanorods with a phase-transition temperature tunable via doping.
Template-assisted methods leverage scaffolds to direct the growth of WO₂ into complex hierarchical structures, enhancing surface area and functionality.
Carbon cloth (CC) or graphene oxide (GO) serve as conductive substrates. For instance, WO₂.72 nanowires grown on CC via solvothermal synthesis formed intercrossed networks, achieving a specific capacitance of 398 F/g at 2 A/g. The CC template provided mechanical stability and facilitated electron transfer.
Surfactants like cetyltrimethylammonium bromide (CTAB) or polyvinylpyrrolidone (PVP) guide nanoparticle assembly. Ahmadi et al. used oxalic acid as a surfactant during hydrothermal synthesis to control WO₂ nanoparticle size and prevent aggregation.
Template | Method | Morphology | Application |
---|---|---|---|
Carbon cloth | Solvothermal | Nanowire networks | Supercapacitors |
WSe₂ | CVD | Nanoplates | Electronics |
CTAB | Hydrothermal | Nanoparticles | Catalysis |
Tungsten(IV) oxide (tungsten dioxide) has emerged as a promising bifunctional electrocatalyst for oxygen reduction reaction and oxygen evolution reaction, which are critical processes in various renewable energy technologies [1] [2]. The unique electronic structure of tungsten dioxide, characterized by its oxygen-deficient composition, enables it to effectively catalyze both oxygen reduction and evolution processes [3] [4].
Recent investigations have demonstrated that tungsten dioxide exhibits remarkable bifunctional catalytic activity due to its metallic properties and favorable surface interactions with oxygen-containing species [2] [5]. The two-dimensional structure of tungsten dioxide provides an ideal platform for electron transfer processes, which is essential for efficient electrocatalysis [4] [1].
Tungsten dioxide demonstrates significant activity toward oxygen reduction reactions, particularly when supported on conductive substrates [5] [1]. The catalytic performance of tungsten dioxide for oxygen reduction is attributed to its ability to adsorb oxygen molecules and facilitate electron transfer to form reactive oxygen species [2] [3].
Research findings indicate that tungsten dioxide can achieve comparable oxygen reduction reaction performance to traditional noble metal catalysts but at a significantly reduced cost [4] [5]. The electron transfer ability of tungsten dioxide during oxygen reduction reactions has been found to be superior to conventional catalysts, making it an attractive alternative for fuel cell applications [5] [2].
For oxygen evolution reactions, tungsten dioxide exhibits enhanced catalytic activity due to its unique surface properties and electronic structure [1] [3]. The presence of oxygen vacancies in tungsten dioxide significantly improves its oxygen evolution reaction performance by modifying the electronic structure and local coordination chemistry [2] [4].
Studies have shown that tungsten dioxide can be strategically modified to enhance its oxygen evolution reaction activity through the introduction of additional oxygen vacancies [2] [1]. These vacancies alter the interactions between reaction intermediates and catalyst surface active sites, resulting in improved catalytic performance [2] [3].
The true value of tungsten dioxide lies in its bifunctional capabilities, allowing it to efficiently catalyze both oxygen reduction and oxygen evolution reactions within the same system [4] [1]. This bifunctionality is particularly valuable for applications such as rechargeable metal-air batteries and regenerative fuel cells, where both reactions occur during different operational phases [4] [3].
Table 1: Comparative Performance of Tungsten Dioxide as a Bifunctional Electrocatalyst
Catalyst System | OER Overpotential (V) | ORR Overpotential (V) | Bifunctional Activity | Reference |
---|---|---|---|---|
Tungsten Dioxide | 0.42 | 0.40 | High | [4] |
Single-atom Fe-Tungsten Dioxide | 0.38 | 0.37 | Very High | [4] |
Single-atom Co-Tungsten Dioxide | 0.40 | 0.39 | High | [4] |
Single-atom Ni-Tungsten Dioxide | 0.41 | 0.42 | Moderate | [4] |
IrO2 (Benchmark) | 0.30 | 0.45 | Moderate | [2] |
Pt-based (Benchmark) | 0.45 | 0.28 | Moderate | [4] |
The integration of single metal atoms (such as iron, cobalt, or nickel) with tungsten dioxide has been shown to further enhance its bifunctional electrocatalytic performance [4] [3]. These single-atom doped tungsten dioxide catalysts achieve smaller overpotentials for both oxygen reduction and oxygen evolution reactions, comparable to those of traditional noble metal catalysts [4] [2].
Tungsten dioxide has demonstrated significant potential as a photocatalyst for the degradation of various organic pollutants in water treatment applications [6] [7]. Its unique electronic structure and optical properties make it particularly effective for photocatalytic reactions under visible light irradiation [8] [9].
The photocatalytic activity of tungsten dioxide is primarily attributed to its ability to generate electron-hole pairs when exposed to light [6] [10]. These photogenerated charge carriers can then participate in redox reactions, leading to the formation of reactive oxygen species that degrade organic pollutants [11] [7].
Tungsten dioxide exhibits a strong affinity for oxygen-containing species and can chemisorb oxygen and water molecules in a dissociative manner [13] [9]. This property significantly reduces the kinetic barriers for the production of reactive oxygen species, such as hydroxyl radicals and superoxide radicals, which are essential for the degradation of organic pollutants [13] [6].
Tungsten dioxide has demonstrated effective photocatalytic degradation capabilities for a wide range of organic pollutants [7] [11]. These include:
Research has shown that tungsten dioxide can achieve significant degradation rates for these pollutants under visible light irradiation [9] [13]. For instance, tungsten dioxide-based nanofiber composites have demonstrated 4.8 times greater photocatalytic degradation of formaldehyde and 7.2 times greater degradation of acetone compared to other photocatalysts [13] [9].
Several strategies have been developed to enhance the photocatalytic performance of tungsten dioxide for organic pollutant degradation [6] [11]. These include:
Table 2: Photocatalytic Performance of Tungsten Dioxide-Based Materials for Organic Pollutant Degradation
Catalyst System | Target Pollutant | Degradation Efficiency | Light Source | Reference |
---|---|---|---|---|
WO2/SnS2 Nanofibers | Formaldehyde | 4.8× higher than pristine SnS2 | Visible light | [13] |
WO2/SnS2 Nanofibers | Acetone | 7.2× higher than pristine SnS2 | Visible light | [13] |
Tungsten Dioxide | Methylene Blue | 96.15% decolorization | Visible light | [8] |
Tungsten Dioxide/Tin Oxide | Organic dyes | Rate constant: 0.00519 min-1 | Solar light | [10] |
Tungsten Trioxide | Amoxicillin | 99.99% removal | Simulated solar | [12] |
The formation of heterojunctions between tungsten dioxide and other semiconductors has been particularly effective in enhancing photocatalytic performance [9] [13]. For example, tungsten dioxide/tin sulfide (WO2/SnS2) composites create an internal electric field at the interfaces, which promotes spatial charge separation by driving photogenerated electrons to move to tungsten dioxide while photogenerated holes remain immobile [13] [9].
Tungsten dioxide has shown promising capabilities in the electrocatalytic conversion of various nitrogenous compounds, offering sustainable pathways for nitrogen fixation and environmental remediation [14] [15]. Its unique electronic properties and surface chemistry make it particularly effective for these applications [16] [14].
Tungsten dioxide-based materials have demonstrated significant activity for the electrocatalytic reduction of nitrate to ammonia [14] [17]. This process represents an environmentally friendly approach to nitrogen fixation and offers a potential alternative to the energy-intensive Haber-Bosch process [15] [14].
Research has shown that tungsten dioxide can effectively adsorb nitrate ions and facilitate their reduction to ammonia through a series of electron transfer steps [14] [16]. The strong adsorption of nitrate and nitrite intermediates on tungsten active sites in the form of bidentate ligands contributes to the high efficiency of this process [14] [17].
Heterostructures combining tungsten dioxide with tungsten nitride have shown particularly promising results for nitrate reduction [14] [15]. These materials can achieve Faraday efficiencies of up to 88.9% and ammonia yield rates of 8.4 mg per hour per square centimeter, which are significantly higher than those of individual tungsten dioxide or tungsten nitride catalysts [14] [16].
Tungsten dioxide-based catalysts have also shown potential for direct nitrogen fixation under ambient conditions [15] [17]. This process involves the reduction of molecular nitrogen to ammonia, which is a critical step in the nitrogen cycle and has significant implications for sustainable fertilizer production [15] [16].
The ability of tungsten dioxide to activate nitrogen molecules is attributed to its unique electronic structure and the presence of active sites that can effectively bind and activate nitrogen [16] [15]. These properties make tungsten dioxide a promising candidate for electrochemical nitrogen reduction reaction under mild conditions [15] [17].
Beyond nitrate reduction and nitrogen fixation, tungsten dioxide has demonstrated catalytic activity for the conversion of various other nitrogenous compounds [17] [16]. These include:
Table 3: Electrocatalytic Performance of Tungsten Dioxide-Based Materials for Nitrogenous Compound Conversion
Catalyst System | Target Reaction | Performance Metrics | Electrolyte | Reference |
---|---|---|---|---|
WN/WO3 Nanosheets | Nitrate to Ammonia | Faraday Efficiency: 88.9% | Aqueous | [14] |
WN/WO3 Nanosheets | Nitrate to Ammonia | Yield Rate: 8.4 mg h-1 cm-2 | Aqueous | [14] |
Tungsten Dioxide | Nitrogen Fixation | Ammonia Synthesis Rate: 2.8 mmol g-1 h-1 | N2/Sea Water Vapor | [16] |
Bis(dithiolene)tungsten | Nitrate Reduction | Second-order kinetics, Associative transition state | Acidic | [17] |
Nitrogen-Tungsten Oxide | Benzyl Alcohol Oxidation | Conversion: 98.41%, Yield: 99.66% | Alkaline | [19] |
The mechanism of nitrogenous compound conversion over tungsten dioxide typically involves the adsorption of the substrate on the catalyst surface, followed by a series of electron and proton transfer steps [14] [17]. The presence of oxygen vacancies and other defects in tungsten dioxide can significantly enhance its catalytic activity by modifying the electronic structure and creating additional active sites [15] [16].
Tungsten dioxide has emerged as a promising non-noble metal electrocatalyst for the hydrogen evolution reaction, which is a critical process in water splitting for hydrogen production [20] [21]. Its unique electronic properties and surface chemistry make it particularly effective for this application, and various strategies have been developed to optimize its performance [23] [25].
The hydrogen evolution reaction performance of tungsten dioxide is influenced by several intrinsic properties, including its electronic structure, surface chemistry, and morphology [20] [23]. Tungsten dioxide exhibits metallic characteristics due to the presence of oxygen vacancies, which improve its conductivity and catalytic activity [25] [20].
Research has shown that tungsten dioxide can effectively adsorb and activate water molecules, facilitating the hydrogen evolution process [23] [25]. The binding energy between tungsten and hydrogen is a critical parameter that determines the overall catalytic activity, and various approaches have been developed to optimize this interaction [24] [20].
Nanostructuring has proven to be an effective strategy for enhancing the hydrogen evolution reaction performance of tungsten dioxide [20] [23]. Different morphologies, such as nanoplates, nanofibers, and nanoparticles, have been explored to increase the number of active sites and improve mass transport properties [20] [25].
Studies have demonstrated that tungsten dioxide nanoplates exhibit excellent hydrogen evolution activity in both acidic and near-neutral electrolytes [20] [23]. These nanoplates can achieve current densities of 1 mA per square centimeter at overpotentials as low as 15 mV versus the reversible hydrogen electrode in near-neutral conditions [20] [23].
The formation of composite materials and heterostructures has been widely investigated as a strategy to enhance the hydrogen evolution performance of tungsten dioxide [21] [24]. These approaches typically involve combining tungsten dioxide with other materials to create synergistic effects that improve overall catalytic activity [25] [21].
Tungsten dioxide/tungsten carbide heterostructures have shown particularly promising results for hydrogen evolution [24] [25]. These materials combine the excellent hydrogen adsorption properties of tungsten dioxide with the high conductivity and stability of tungsten carbide, resulting in enhanced catalytic performance [24] [21].
Metallic tungsten/tungsten dioxide heterostructures have also demonstrated remarkable hydrogen evolution activity, with overpotentials as low as 35 mV at 10 mA per square centimeter and small Tafel slopes of 34 mV per decade in alkaline electrolytes [25] [24]. These heterostructures function as efficient solid-acid catalysts, enabling fast hydrogen evolution kinetics through a Volmer-Tafel pathway [25] [21].
Table 4: Hydrogen Evolution Performance of Optimized Tungsten Dioxide-Based Catalysts
Catalyst System | Electrolyte | Overpotential at 10 mA/cm2 (mV) | Tafel Slope (mV/dec) | Stability | Reference |
---|---|---|---|---|---|
Tungsten Dioxide Nanoplates | 0.5 M H2SO4 | 70 | 58 | >4000 cycles | [20] |
Tungsten Dioxide Nanoplates | Distilled Water (pH 5.67) | 15 (at 1 mA/cm2) | 65 | >10 hours | [20] |
Mo-WO2@Ni17W3@W/Ni | 1 M KOH | 14 | 24.26 | >48 hours | [21] |
W/WO2 Heterostructure | Alkaline | 35 | 34 | >50 hours | [25] |
Tungsten Carbide/Tungsten Oxide | Acidic | 85 | 52 | High | [24] |
Several optimization strategies have been developed to enhance the hydrogen evolution performance of tungsten dioxide for industrial applications [21] [25]. These include:
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